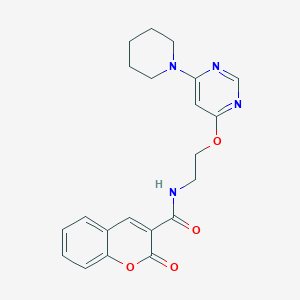

2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide (CAS Number: 1172740-57-6) is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, highlighting its biological activity through various studies and findings.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

The presence of a piperidine ring and a pyrimidine moiety contributes to its biological profile.

Antimicrobial Activity

Recent studies have shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 10 | 0.25 | E. coli |

Anticancer Activity

In vitro studies have highlighted the anticancer potential of chromene derivatives. Compound 10f , a related structure, showed significant activity against the HT-29 colon cancer cell line with an IC₅₀ value of 7.98 ± 0.05 μM, while another derivative exhibited moderate activity against leukemia cells (K562) with an IC₅₀ of 9.44 ± 0.02 μM .

| Cell Line | IC₅₀ (μM) | Compound |

|---|---|---|

| HT-29 | 7.98 | 10f |

| K562 | 9.44 | 10c |

The mechanism by which these compounds exert their effects is multifaceted:

- Inhibition of Enzyme Activity : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

- Biofilm Disruption : Certain studies indicate that these compounds can disrupt biofilm formation, enhancing their efficacy against resistant strains .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several chromene derivatives, including our compound of interest. The results demonstrated that these compounds not only inhibited bacterial growth but also showed bactericidal effects at higher concentrations . This dual action is crucial in developing new antibacterial agents.

Study on Anticancer Properties

Another research focused on the anticancer properties of similar chromene derivatives revealed that they could inhibit cancer stem cell populations effectively, suggesting potential use in targeting resistant cancer types . The study emphasized the need for further exploration into their mechanisms and long-term effects.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. The presence of the piperidine and pyrimidine rings is hypothesized to enhance the selectivity and potency against cancer cell lines. For instance, studies have shown that derivatives of pyrimidine can inhibit key signaling pathways involved in tumor growth, particularly in gastrointestinal stromal tumors (GISTs) where c-KIT mutations play a crucial role .

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of various kinases, including c-KIT and other receptor tyrosine kinases. These enzymes are critical in several signaling pathways that regulate cell proliferation and survival. Inhibiting these kinases could provide therapeutic benefits in treating cancers characterized by dysregulated signaling .

Neuropharmacology

Given the presence of the piperidine moiety, there is potential for applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting a possible role in treating neurological disorders such as depression or anxiety . The modulation of neurotransmitter receptors could lead to novel treatments with fewer side effects compared to existing medications.

Antimicrobial Properties

Emerging research suggests that chromene derivatives possess antimicrobial activity. The unique structure of this compound may contribute to its effectiveness against various bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance .

Case Studies

- Inhibition of c-KIT Mutations : A study demonstrated that derivatives of this compound effectively inhibited mutated forms of c-KIT in vitro, leading to reduced cell viability in GIST models . This finding supports its potential as a targeted therapy for specific cancer types.

- Neurotransmitter Modulation : Another investigation explored the effects of similar compounds on serotonin receptors, showing promise for treating mood disorders. The modulation of these receptors by compounds like this compound could lead to new therapeutic strategies with improved efficacy .

Análisis De Reacciones Químicas

Formation of Chromene Ring

The chromene ring can be synthesized using methods similar to those for coumarins, which involve the condensation of salicylaldehyde derivatives with acetic anhydride or other esters in the presence of a catalyst like sulfuric acid or piperidine .

Pyrimidine Ring Formation

Pyrimidine rings can be formed through various methods, including the condensation of urea or guanidine with appropriate aldehydes or ketones. The introduction of a piperidine group onto the pyrimidine ring typically involves nucleophilic substitution reactions .

Attachment of Piperidine Moiety

Attaching a piperidine group to a pyrimidine ring often involves nucleophilic substitution reactions where the piperidine acts as a nucleophile, displacing a leaving group on the pyrimidine ring .

Potential Chemical Reactions

Given the structure of 2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide , several types of chemical reactions could be envisioned:

-

Hydrolysis : The amide linkage could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

-

Nucleophilic Substitution : The piperidine ring could participate in nucleophilic substitution reactions, potentially replacing other functional groups in the molecule.

-

Ring-Opening Reactions : The chromene ring might undergo ring-opening reactions under certain conditions, similar to other coumarin derivatives .

Spectroscopic Analysis

Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for characterizing the structure and purity of This compound .

| Spectroscopic Method | Expected Signals |

|---|---|

| IR | Amide C=O stretch around 1650-1700 cm^-1, aromatic C=C stretches around 1500-1600 cm^-1 |

| NMR | Signals for aromatic protons, piperidine protons, and amide protons |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound |

Future

Propiedades

IUPAC Name |

2-oxo-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c26-20(16-12-15-6-2-3-7-17(15)29-21(16)27)22-8-11-28-19-13-18(23-14-24-19)25-9-4-1-5-10-25/h2-3,6-7,12-14H,1,4-5,8-11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLUWMOZMIHPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.